5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative characterized by:
- Position 1 substituent: 4-ethoxyphenyl group (electron-donating ethoxy group).
- Position 4 carboxamide: N-(4-methylphenyl) group.
- Position 5: Amino group (-NH₂).
Its structural uniqueness lies in the combination of ethoxy and methylphenyl substituents, which influence lipophilicity, solubility, and target interactions .
Properties
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-10-6-13(7-11-15)20-18(24)16-17(19)23(22-21-16)14-8-4-12(2)5-9-14/h4-11H,3,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIIJSWHWAUTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the carboxamide group can be achieved through substitution reactions using appropriate reagents.
Final Assembly: The ethoxyphenyl and methylphenyl groups are introduced through further substitution reactions or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxy group.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the amino or ethoxy groups.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : The introduction of the amino and carboxamide groups occurs via substitution reactions with appropriate reagents.
- Final Assembly : Ethoxyphenyl and methylphenyl groups are introduced through further substitution or coupling reactions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Particularly at the amino or ethoxy groups.
- Reduction : Possible conversion of the carboxamide group to an amine.
- Substitution : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Major Products Formed
Common products from these reactions include oxidized derivatives, reduced forms of the carboxamide group, and various substituted derivatives depending on the reagents used.
Chemistry
In chemical research, 5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique triazole structure allows for diverse modifications that can lead to novel compounds with potential applications in various fields.
Biology
The compound has potential as a biochemical probe in studying enzyme interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
Research has indicated potential pharmacological properties of this compound:
- Anti-inflammatory Activity : Studies suggest it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary investigations have shown promise in anticancer activity, warranting further exploration in cancer treatment protocols.
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various synthetic processes.
Similar Compounds
The following compounds share structural similarities:
- 1,2,3-Triazole Derivatives : Compounds with similar triazole rings but different substituents.
- Amino-substituted Triazoles : Compounds featuring amino groups attached to the triazole ring.
- Carboxamide-substituted Triazoles : Compounds with carboxamide groups attached to the triazole ring.
Uniqueness
The specific combination of substituents in this compound confers distinct chemical and biological properties compared to other triazole derivatives. This uniqueness enhances its potential for targeted applications in research and industry.
Mechanism of Action
The mechanism of action of “5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could influence signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogous triazole carboxamides:
Key Observations :
- Electron-donating vs.
- Methylphenyl substitution : The N-(4-methylphenyl) group balances lipophilicity and steric effects, contrasting with bulkier dichlorophenyl or benzyl groups in analogs .
Anticancer Activity
- The target compound’s ethoxy and methylphenyl groups may synergize to inhibit cancer cell proliferation, akin to derivatives in , which showed activity against renal (RXF 393) and CNS (SNB-75) cancers .
- Mechanism : Triazoles often act as kinase inhibitors (e.g., B-Raf) or disrupt DNA repair pathways. The ethoxy group could facilitate hydrogen bonding with kinase active sites .
Antimicrobial Activity
Comparison with Analogs :
Physicochemical Properties
Biological Activity
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, characterized by its unique molecular structure that includes an amino group and various phenyl substituents. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and anticancer applications.
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.15387487 g/mol
- Structural Features : The compound features a five-membered aromatic triazole ring, which is known for its diverse biological activities. The presence of ethoxy and methyl groups enhances its solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : Introduction of the amino and carboxamide groups using appropriate reagents.
- Final Assembly : Incorporation of ethoxyphenyl and methylphenyl groups through further substitution or coupling reactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that triazole compounds can effectively inhibit bacterial growth and combat antibiotic resistance mechanisms.
- Mechanism of Action : The compound targets bacterial SOS response systems, which are crucial for bacterial survival under stress conditions. This action is particularly noted against pathogens like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, demonstrating selective cytotoxicity against specific cancer cell lines.
- Cell Lines Tested : Notable effects have been observed against leukemia cells at nanomolar concentrations.
- Mechanism : The triazole ring may interact with specific enzymes or receptors involved in cancer cell proliferation, influencing critical signaling pathways .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.12 - 0.5 µg/mL |
| P. aeruginosa | 0.25 - 0.75 µg/mL |
| S. aureus | 0.15 - 0.6 µg/mL |
These findings highlight the compound's effectiveness against a range of bacterial strains .
Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Leukemia | 0.02 - 0.05 |
| Breast Cancer | 0.15 - 0.25 |
| Colon Cancer | 0.10 - 0.20 |
The results suggest that the compound exhibits potent anticancer properties with low cytotoxicity to normal cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis of this triazole derivative typically involves a multi-step process:
Condensation : React 4-ethoxyaniline with 4-methylphenyl isocyanide to form a carboximidoyl chloride intermediate .
Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60–80°C) to form the triazole core .
Functionalization : Introduce the amino group via nucleophilic substitution or reductive amination, depending on precursor availability .
Key Considerations :
- Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) .
- Purify via column chromatography (silica gel, gradient elution) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Confirm substituent positions (e.g., ethoxyphenyl methyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- ¹³C NMR : Verify carboxamide carbonyl signals (~δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 365.41 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can researchers optimize the compound’s low aqueous solubility for in vitro assays?
Answer:
Low solubility (common in triazole derivatives ) can be addressed via:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .
- Structural Modifications :
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-ethoxyphenyl moiety .
- Explore salt formation (e.g., HCl salts) to enhance ionization .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: What computational strategies predict the compound’s biological targets and mechanism of action?
Answer:
Leverage in silico tools to guide experimental validation:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., EGFR, COX-2) based on triazole derivatives’ affinity .
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with inhibitory activity .
- MD Simulations : Assess binding stability (≥50 ns trajectories) in explicit solvent models .
Validation : Cross-reference predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric kits) .
Advanced: How should contradictory data on the compound’s biological activity be resolved?
Answer:
Contradictions (e.g., variable IC₅₀ values across studies) require systematic analysis:
Dose-Response Curves : Ensure assays span 5–6 log units to capture full activity range .
Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to rule out lineage-dependent effects .
Off-Target Screening : Use proteome microarrays to identify non-specific interactions .
Batch Consistency : Verify compound purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced: What strategies are recommended for derivatizing the triazole core to enhance bioactivity?
Answer:
Focus on modifying key positions:
- Position 1 (4-Methylphenyl) : Replace with heteroaromatic groups (e.g., pyridyl) to enhance π-π stacking .
- Position 5 (Amino Group) : Acylate with sulfonamides to improve membrane permeability .
- Position N-(4-Ethoxyphenyl) : Introduce halogens (e.g., fluorine) to modulate electronic effects and metabolic stability .
Synthetic Workflow : - Screen derivatives via parallel synthesis (96-well plates) .
- Prioritize candidates with LogP < 5 and polar surface area < 140 Ų .
Key Challenges and Future Directions
- Mechanistic Elucidation : Use cryo-EM to resolve triazole-enzyme complexes at near-atomic resolution .
- In Vivo Profiling : Conduct PK/PD studies in rodent models to assess bioavailability and toxicity .
- Green Chemistry : Optimize synthesis using solvent-free mechanochemical methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
